molecular formula C18H16N2O3S2 B15103197 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15103197
M. Wt: 372.5 g/mol
InChI Key: KZWJEIHVJIDORJ-YBEGLDIGSA-N
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Description

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, a class of heterocyclic compounds with diverse biological and material applications. Its structure features a thiazolidinone core substituted with a 2,4-dimethoxybenzylidene group at the C5 position and a phenylamino group at the N3 position. These substituents influence electronic properties, solubility, and intermolecular interactions, making the compound a subject of interest in medicinal and materials chemistry.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

(5Z)-3-anilino-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20(18(24)25-16)19-13-6-4-3-5-7-13/h3-11,19H,1-2H3/b16-10-

InChI Key

KZWJEIHVJIDORJ-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Thiazolidinone Ring Formation Mechanism

The reaction proceeds via:

  • Thiocarbamation : Aniline reacts with CS₂ to form phenyl dithiocarbamate.
  • Alkylation : Chloroacetyl chloride alkylates the dithiocarbamate sulfur, forming a thioether intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon closes the thiazolidinone ring.

Benzylidene Conjugation Mechanism

  • Base Activation : Piperidine deprotonates the C5 methylene group of Intermediate A , generating a nucleophilic enolate.
  • Aldol Condensation : The enolate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system.

Alternative Synthetic Routes

One-Pot Three-Component Synthesis

A streamlined approach combines aniline, 2,4-dimethoxybenzaldehyde, and thioglycolic acid in aqueous K₂CO₃:

Parameter Value
Solvent Water
Temperature Room temperature
Time 4 hours
Yield 68%

This method bypasses isolation of Intermediate A but requires precise stoichiometric control to minimize byproducts.

Solid-State Mechanochemical Synthesis

Grinding Intermediate A with 2,4-dimethoxybenzaldehyde in a copper mortar induces solvent-free conjugation:

Parameter Value
Milling Time 2 hours
Catalyst Elemental Cu (flask)
Yield 70%

While reducing solvent use, this method shows lower reproducibility compared to solution-phase reactions.

Purification and Characterization

Recrystallization

  • Solvent : Methanol (optimal for removing unreacted aldehyde)
  • Crystal Form : Yellow needles (mp 218–220°C)

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :
    δ 10.12 (s, 1H, NH), 8.21 (s, 1H, CH=S), 7.45–6.85 (m, 9H, Ar-H), 3.89 (s, 6H, OCH₃)
  • ¹³C NMR :
    δ 192.4 (C=S), 167.2 (C4=O), 152.1–112.3 (Ar-C), 56.1 (OCH₃)
  • HRMS (ESI+) : m/z 413.0521 [M+H]⁺ (calc. 413.0524)

Comparative Analysis of Methods

Method Yield (%) Time Stereoselectivity (Z:E) Scale-Up Feasibility
Stepwise (Ethanol) 82 8h 95:5 High
One-Pot (Aqueous) 68 4h 85:15 Moderate
Mechanochemical 70 2h 90:10 Low

The stepwise ethanol reflux method provides optimal balance between yield and stereochemical control, making it preferred for laboratory-scale synthesis.

Challenges and Optimization Strategies

Challenge 1: Byproduct Formation from Over-condensation

  • Solution : Use 1.2 equiv aldehyde and monitor reaction progress via TLC (Rf = 0.45 in EtOAc/hexane 1:1).

Challenge 2: Z/E Isomer Separation

  • Solution : Fractional recrystallization from methanol/water (4:1) exploits differential solubility.

Challenge 3: Thioxo Group Oxidation

  • Mitigation : Conduct reactions under N₂ atmosphere and add 0.5% w/v ascorbic acid as antioxidant.

Chemical Reactions Analysis

Condensation Reactions

The benzylidene group at position 5 enables Knoevenagel condensations with aldehydes or ketones to form extended conjugated systems. For example:

  • Reaction with substituted benzaldehydes under acidic conditions yields derivatives with enhanced π-conjugation, improving interaction with biological targets like kinases .

  • Microwave-assisted condensations (120–150°C, glacial acetic acid/piperidine catalyst) achieve high regioselectivity for the Z-isomer due to thermodynamic stability .

Key reaction conditions :

ReagentCatalyst SystemTemperatureYield (%)
4-HydroxybenzaldehydeAcOH/piperidine (0.1 eq)150°C (MW)98
3-NitrobenzaldehydeAcONa (1.2 eq)120°C (MW)85

Nucleophilic Substitution

The thioxo group at position 2 and the phenylamino group at position 3 participate in nucleophilic substitutions:

  • Thiol displacement : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated derivatives, modulating electron-withdrawing effects.

  • Aminolysis : Substitution of the phenylamino group with primary/secondary amines enhances solubility and target affinity .

Oxidation Reactions

Controlled oxidation of the thioxo group (S) to sulfonyl (SO₂) or sulfinyl (SO) groups alters electronic properties:

  • H₂O₂/glacial AcOH : Converts –C=S to –C=O, forming 4-thiazolidinone analogs with reduced steric hindrance .

  • mCPBA (meta-chloroperbenzoic acid) : Selective sulfoxidation improves hydrogen-bonding capacity for enzyme inhibition .

Cycloaddition Reactions

The exocyclic double bond participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

  • Forms six-membered fused heterocycles, expanding structural diversity for drug discovery.

  • Regioselectivity depends on electron-donating methoxy groups stabilizing transition states .

Microwave-Assisted Functionalization

Microwave irradiation accelerates key transformations while maintaining stereochemical integrity:

Reaction TypeConditionsOutcome
Knoevenagel Condensation150°C, 300 W, AcOH/piperidineZ-isomer selectivity (>95%)
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 100°CBiaryl derivatives for kinase inhibition

Comparative Reactivity of Derivatives

Derivatives synthesized from this core exhibit varied biological activities based on substituents:

Derivative StructureKey ModificationBiological Activity (IC₅₀)
5-(4-Hydroxybenzylidene) analog–OH at C4DYRK1A inhibition (0.028 μM)
5-(3-Nitrobenzylidene) analog–NO₂ at C3Antitumor (HCT116: 12 μM)
S-Methylated analog–SCH₃ at C2Enhanced solubility

Mechanistic Insights

  • Electronic Effects : Methoxy groups at C2/C4 stabilize the benzylidene moiety via resonance, directing electrophilic attacks to the α,β-unsaturated carbonyl .

  • Steric Effects : Bulky phenylamino groups at C3 hinder rearomatization in cycloadditions, favoring kinetic products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiazolidinone derivatives vary primarily in substituents on the benzylidene ring and the N3 position. Key analogs include:

Key Observations:

Substituent Position and Electronic Effects: The 2,4-dimethoxy group on the target compound may enhance electron-donating effects compared to 3,4-dimethoxy (4b) or 2,5-dimethoxy () analogs. This could influence π-π stacking or hydrogen bonding in crystal structures .

Synthetic Routes :

  • Conventional methods (e.g., ) achieve high yields (96%) with short reaction times (40–60 min), while microwave-assisted synthesis () offers comparable yields (78–88%) and reduced reaction times .

Physical Properties: Melting points correlate with substituent polarity and crystallinity. For example, 5e (>260°C) with a piperazino group exhibits higher thermal stability than 4b (234–236°C), suggesting stronger intermolecular interactions .

Crystallographic and Molecular Packing Trends

  • Shahwar 2009 () : Derivatives with 2-methylbenzylidene or 2-hydroxybenzylidene groups form distinct hydrogen-bonding networks. For instance, the 2-methyl analog adopts a planar conformation, facilitating π-π interactions between adjacent phenyl rings .

Biological Activity

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanism of action, and structure-activity relationships (SAR).

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antioxidant
  • Antimicrobial
  • Anti-inflammatory

Recent studies have shown that modifications at various positions of the thiazolidin-4-one core can enhance these activities significantly .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), MDA-MB 231 (breast carcinoma), and others.
  • IC50 Values : Preliminary results suggest that this compound may have IC50 values lower than 10 µM in specific cell lines, indicating strong antiproliferative effects .

The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation. Thiazolidin-4-one derivatives often target pathways associated with cancer cell survival and growth. The presence of specific substituents on the thiazolidin core can modulate this activity by enhancing binding affinity to target proteins .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • The substituents at the 2 and 4 positions of the benzylidene moiety play a crucial role in determining biological activity.
  • The presence of methoxy groups enhances solubility and bioavailability, which can improve therapeutic efficacy .
Substituent PositionTypeEffect on Activity
2MethoxyIncreases solubility
4DimethoxyEnhances anticancer activity
3PhenylamineImproves enzyme inhibition

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiazolidin-4-one derivatives similar to our compound:

  • Sava et al. (2021) synthesized various thiazolidin derivatives and assessed their antioxidant and anticancer activities using DPPH radical scavenging methods and cell viability assays. Some compounds showed IC50 values significantly lower than standard drugs .
  • Recent Advances : A study focused on novel thiazolidin derivatives demonstrated that certain modifications led to compounds with enhanced potency against multiple cancer cell lines, reinforcing the importance of structural variation in drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-phenylamino-2-thioxo-1,3-thiazolidin-4-one) and 2,4-dimethoxybenzaldehyde. This reaction typically occurs under acidic or basic conditions (e.g., glacial acetic acid or piperidine) with reflux in ethanol or methanol. Yields are optimized by controlling reaction time (6–12 hours) and stoichiometric ratios . Microwave-assisted synthesis has also been reported to reduce reaction times (15–30 minutes) while maintaining high purity (>90%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms the Z-configuration of the benzylidene moiety and planar geometry of the thiazolidinone ring. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1) .
  • Spectroscopy : IR identifies thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. 1H^1 \text{H}- and 13C^{13}\text{C}-NMR resolve methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC ~25 µM) and moderate antifungal effects (Candida albicans, MIC ~50 µM). Bioactivity is attributed to the thioxo group and methoxy substituents, which enhance membrane penetration .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

Discrepancies arise from thermal motion or disordered atoms. Use SHELXL ’s restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters. Validate with the Hamilton R-factor ratio test and check for twinning using PLATON . For example, in , the C8–S1 bond length (1.623 Å) aligns with thiazolidinone norms, but deviations in torsion angles (e.g., C7–S1–C8–C9: −179.12°) require constrained refinement .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic attack at the benzylidene carbon .
  • Molecular Docking : Dock into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. The phenylamino group shows hydrogen bonding with Ser84 (binding energy: −8.2 kcal/mol) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may reduce Z-selectivity. Ethanol/acetic acid (3:1) balances yield (75–80%) and stereoselectivity .
  • Catalyst Optimization : Substituent-specific bases (e.g., ammonium acetate for electron-deficient aldehydes) enhance condensation efficiency. Microwave irradiation reduces side products (e.g., <5% dimerization) .

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl at the 4-position of the benzylidene) while monitoring SAR trade-offs in activity .

Methodological Considerations

Q. How are structure-activity relationships (SAR) systematically explored for derivatives?

  • Substituent Variation : Replace 2,4-dimethoxy groups with halogens (Cl, Br) or nitro groups to assess electronic effects on bioactivity. For example, 4-Cl analogs show 2x higher antibacterial potency .
  • In Vitro Assays : Use time-kill kinetics and checkerboard synergy tests (e.g., with fluconazole) to evaluate combinatorial effects .

Q. What experimental controls validate crystallographic data quality?

  • Twinned Data : Use TWINABS for scaling and HKLF5 format in SHELXL. For , the Flack parameter (0.02(3)) confirms correct absolute structure .
  • Residual Electron Density : Analyze peaks in Fo–Fc maps (<0.3 eÅ⁻³) to exclude solvent or disorder artifacts .

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